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molecular formula C11H22ClNO3 B8316713 3,3-Dimethyl-1-butyl 5-amino-4-oxopentanoate Hydrochloride

3,3-Dimethyl-1-butyl 5-amino-4-oxopentanoate Hydrochloride

Cat. No. B8316713
M. Wt: 251.75 g/mol
InChI Key: TWTSYAQKONEXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563819B1

Procedure details

From 3,3-dimethyl-1-butanol (5.0 g; 49 mmol) and 5-amino-4-oxopentanoic acid hydrochloride (1.0 g; 6.0 mmol) at 70° C. The reaction was complete after 4 h. The yield was 0.91 g (60%), mp146-148°.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5].[ClH:8].[NH2:9][CH2:10][C:11](=[O:17])[CH2:12][CH2:13][C:14](O)=[O:15]>>[ClH:8].[NH2:9][CH2:10][C:11](=[O:17])[CH2:12][CH2:13][C:14]([O:5][CH2:4][CH2:3][C:2]([CH3:7])([CH3:6])[CH3:1])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(CCO)(C)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NCC(CCC(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
Cl.NCC(CCC(=O)OCCC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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